L-Alanine benzyl ester 4-toluenesulfonate

Catalog No.
S674403
CAS No.
42854-62-6
M.F
C17H21NO5S
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine benzyl ester 4-toluenesulfonate

CAS Number

42854-62-6

Product Name

L-Alanine benzyl ester 4-toluenesulfonate

IUPAC Name

benzyl (2S)-2-aminopropanoate;4-methylbenzenesulfonic acid

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1

InChI Key

NWOPHJSSBMABBD-QRPNPIFTSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N

Synonyms

42854-62-6;L-Alaninebenzylester4-toluenesulfonate;H-Ala-obzl.tosoh;Ala-OBzlTosOH;L-Alaninebenzylesterp-toluenesulfonatesalt;L-Ala-Obel.TsOH;H-Ala-OBzl.Tos-OH;L-AlanineBenzylEsterp-Toluenesulfonate;L-Alaninebenzylestertosylate;MFCD00066143;(S)-Benzyl2-aminopropanoate4-methylbenzenesulfonate;C17H21NO5S;Ala-OBzl?TosOH;H-D-Ala-OBlz.Tos;AC1MCXJ2;H-ALA-OBZLP-TOSYLATE;SCHEMBL716770;05183_FLUKA;CTK1D5736;MolPort-002-893-887;NWOPHJSSBMABBD-QRPNPIFTSA-N;ANW-29877;AKOS015840383;AKOS015895455;alaninebenzylesterp-toluenesulfonate

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C(=O)OCC1=CC=CC=C1)[NH3+]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+]

L-Alanine benzyl ester 4-toluenesulfonate is a chemical compound with the molecular formula C₁₇H₂₁NO₅S and a molecular weight of 351.42 g/mol. It is formed by the esterification of L-alanine, an amino acid, with benzyl alcohol, followed by the formation of a salt with p-toluenesulfonic acid. This compound exists as a white solid and is soluble in solvents such as dimethyl sulfoxide and methanol . L-Alanine benzyl ester 4-toluenesulfonate has garnered interest in various fields due to its unique properties and potential applications.

Currently, there is no documented information on the specific mechanism of action of L-ABTS in biological systems.

  • Potential Skin and Eye Irritant: The p-toluenesulfonate group might cause skin and eye irritation upon contact [].
  • Potential Respiratory Irritant: Dust particles from L-ABTS could irritate the respiratory system if inhaled [].

Potential Applications:

Research into LABE's potential applications is ongoing. Some areas of exploration include:

  • Peptide Synthesis: LABE can be used as a protected form of L-alanine in peptide synthesis. The benzyl ester group can be selectively removed under mild conditions to reveal the free amine group for peptide bond formation [].
  • Asymmetric Catalysis: The chiral center of L-alanine makes LABE a potential candidate for use in asymmetric catalysis. However, more research is needed to determine its effectiveness in this area [].

  • Esterification: The reaction between L-alanine and benzyl alcohol results in the formation of L-alanine benzyl ester.
    L Alanine+Benzyl AlcoholL Alanine Benzyl Ester+Water\text{L Alanine}+\text{Benzyl Alcohol}\rightarrow \text{L Alanine Benzyl Ester}+\text{Water}
  • Salt Formation: The addition of p-toluenesulfonic acid to L-alanine benzyl ester leads to the formation of L-alanine benzyl ester 4-toluenesulfonate.
    L Alanine Benzyl Ester+p Toluenesulfonic AcidL Alanine Benzyl Ester 4 Toluenesulfonate\text{L Alanine Benzyl Ester}+\text{p Toluenesulfonic Acid}\rightarrow \text{L Alanine Benzyl Ester 4 Toluenesulfonate}

These reactions illustrate the compound's synthesis pathway, emphasizing its derivation from both an amino acid and a sulfonic acid.

L-Alanine benzyl ester 4-toluenesulfonate has shown promise as a modulator of chemokine receptors, which play crucial roles in immune responses and inflammation. Its biological activity suggests potential therapeutic applications in treating inflammatory and immunoregulatory diseases . The modulation of chemokine receptors can influence cellular signaling pathways, thereby impacting various physiological processes.

The synthesis of L-Alanine benzyl ester 4-toluenesulfonate can be achieved through the following methods:

  • Direct Esterification: Reacting L-alanine with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form L-alanine benzyl ester, followed by neutralization with p-toluenesulfonic acid.
  • Salt Formation: After obtaining the ester, adding p-toluenesulfonic acid to form the corresponding salt.

These methods highlight the straightforward nature of synthesizing this compound through well-established organic chemistry techniques.

L-Alanine benzyl ester 4-toluenesulfonate has several applications, including:

  • Pharmaceutical Development: As a chemokine receptor modulator, it may be utilized in drug formulations targeting inflammatory diseases.
  • Chemical Research: Used as a reagent or intermediate in organic synthesis due to its unique structural properties.
  • Biological Studies: Investigated for its effects on cell signaling pathways related to immune responses.

These applications underscore its relevance in both research and practical settings.

Studies on L-Alanine benzyl ester 4-toluenesulfonate have focused on its interactions with chemokine receptors. By modulating these receptors, it may alter immune cell migration and activity, providing insights into potential therapeutic mechanisms for various diseases . Further research is needed to elucidate its full range of interactions and effects within biological systems.

Several compounds share structural or functional similarities with L-Alanine benzyl ester 4-toluenesulfonate. Here are some notable examples:

Compound NameStructure TypeUnique Features
L-Alanine methyl esterEsterSimpler structure; lower molecular weight
Benzyl sulfonateSulfonateDifferent amine; lacks amino acid component
N-Boc-L-alanineProtected Amino AcidUsed for peptide synthesis; different protective group
L-Phenylalanine benzyl esterAromatic Amino Acid EsterContains phenyl group; different biological activity

These comparisons highlight that while these compounds may share certain characteristics, L-Alanine benzyl ester 4-toluenesulfonate's unique combination of an amino acid structure with a sulfonate group distinguishes it from others in its class. Its specific interactions with chemokine receptors further enhance its uniqueness in biological contexts.

Other CAS

35386-78-8

Dates

Modify: 2023-08-15

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